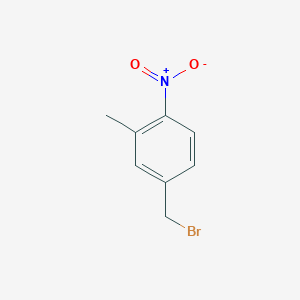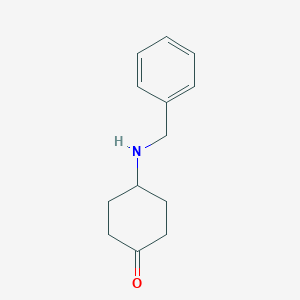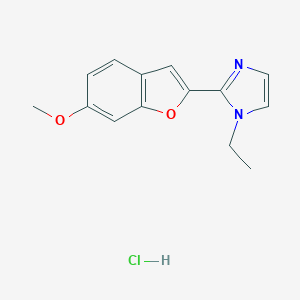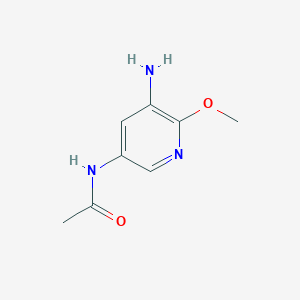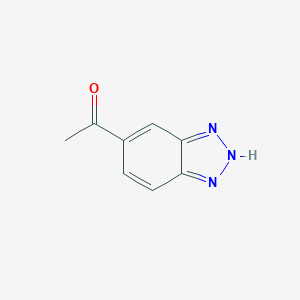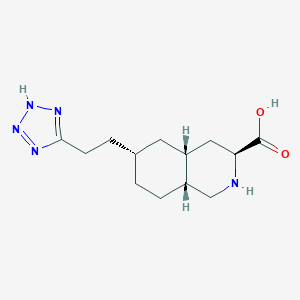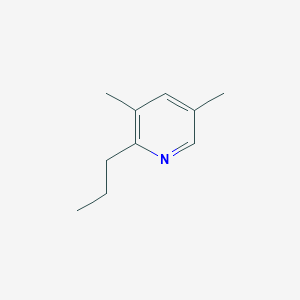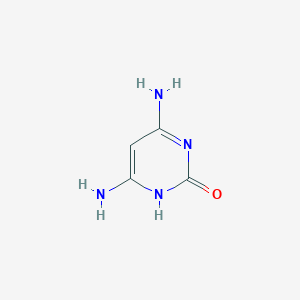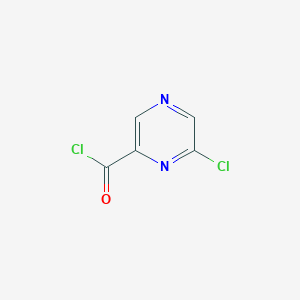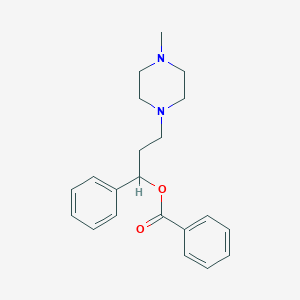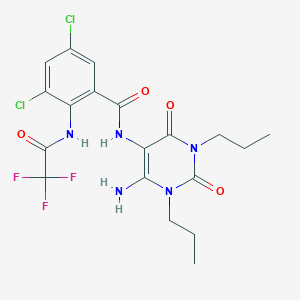
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been widely researched for its potential therapeutic applications in cancer treatment. TAK-659 has been found to be effective in inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.
Wirkmechanismus
TAK-659 works by inhibiting the activity of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide, a key enzyme involved in B-cell receptor signaling. N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide plays a crucial role in the survival and proliferation of cancer cells, and its inhibition can lead to the suppression of cancer cell growth and proliferation. TAK-659 has also been found to inhibit other signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.
Biochemische Und Physiologische Effekte
TAK-659 has been found to have several biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, and also inhibit their migration and invasion. TAK-659 has also been found to modulate the immune response by enhancing the activity of T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its specificity for N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, TAK-659 has also been found to have some limitations in lab experiments. For example, its solubility in water is limited, which can affect its bioavailability and efficacy. TAK-659 has also been found to have some toxicity in normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on TAK-659. One potential direction is to investigate its efficacy in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to explore its potential therapeutic applications in other types of cancer, such as solid tumors. Additionally, further research is needed to optimize the synthesis and formulation of TAK-659 to improve its bioavailability and efficacy.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 3,5-dichloro-2-nitrobenzoic acid with 2,2,2-trifluoroacetamide, followed by the reduction of the resulting intermediate to obtain 3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide. The final step involves the reaction of this intermediate with N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl) to obtain TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancer. It has been found to be effective in inhibiting the growth and proliferation of cancer cells, including those in chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and multiple myeloma (MM). TAK-659 has also been found to enhance the anti-tumor activity of other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
CAS-Nummer |
154623-75-3 |
|---|---|
Produktname |
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide |
Molekularformel |
C19H20Cl2F3N5O4 |
Molekulargewicht |
510.3 g/mol |
IUPAC-Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3,5-dichloro-2-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C19H20Cl2F3N5O4/c1-3-5-28-14(25)13(16(31)29(6-4-2)18(28)33)26-15(30)10-7-9(20)8-11(21)12(10)27-17(32)19(22,23)24/h7-8H,3-6,25H2,1-2H3,(H,26,30)(H,27,32) |
InChI-Schlüssel |
GKIUUQGKCOLDCF-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C(F)(F)F)N |
Kanonische SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C(F)(F)F)N |
Synonyme |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3,5-dichloro-2-[(trifluoroacetyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



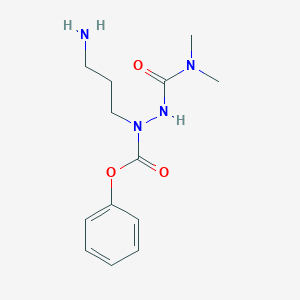
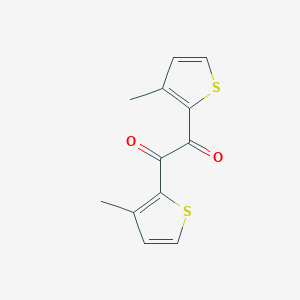
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
